
(2-Methyloxolan-3-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyloxolan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a derivative of hydrazine, featuring a methyloxolan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2-methyloxolan-3-yl hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the compound through crystallization or distillation techniques to achieve the desired chemical specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
(2-Methyloxolan-3-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and DNA damage pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methyloxolan-3-yl)hydrazine hydrochloride include:
- 2-Methyloxolan-3-yl hydrazine
- 3-Methyloxolan-2-yl hydrazine
- 2-Methyloxolan-3-yl hydrazine sulfate
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial and research applications .
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(2-methyloxolan-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4-5(7-6)2-3-8-4;/h4-5,7H,2-3,6H2,1H3;1H |
InChI Key |
IYWIDOVFKOJRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

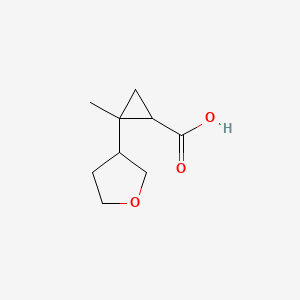

![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)

![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
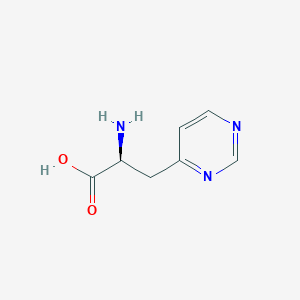
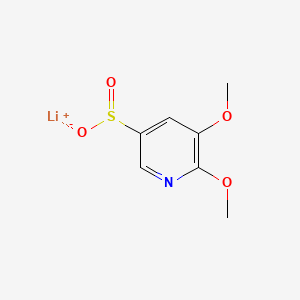
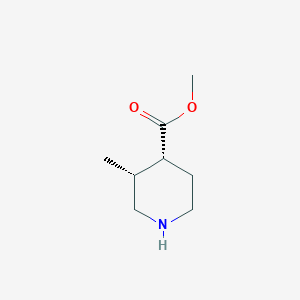
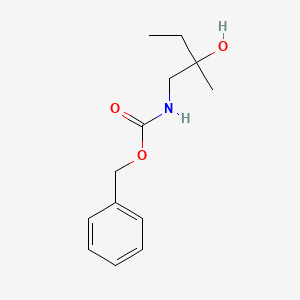
![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)
